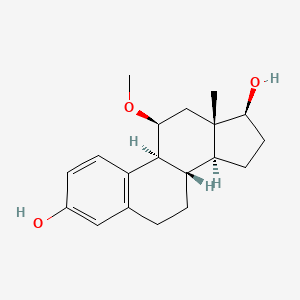

11beta-Methoxyestradiol

Description

Structure

3D Structure

Properties

CAS No. |

21507-14-2 |

|---|---|

Molecular Formula |

C19H26O3 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(8S,9S,11S,13S,14S,17S)-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H26O3/c1-19-10-16(22-2)18-13-6-4-12(20)9-11(13)3-5-14(18)15(19)7-8-17(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16-,17-,18+,19-/m0/s1 |

InChI Key |

OAHDOJSNKCCHJM-VIUKOLAESA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)OC |

Canonical SMILES |

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 11beta Methoxyestradiol and Its Radiomeric Analogs

Synthesis of 17α-Halovinyl-11β-Methoxyestradiol Radioligands (e.g., [¹²⁵I]MIVE2)

A prominent class of imaging agents based on 11β-methoxyestradiol features a radiohalogenated vinyl group at the 17α-position. The synthesis of (17α)-[¹²⁵I]iodovinyl-11β-methoxyestradiol, known as [¹²⁵I]MIVE2, serves as a prime example.

The key to this synthesis is the preparation of a non-radioactive precursor containing a trialkyltin group, specifically a 17α-(tributylstannyl)vinyl moiety, on the 11β-methoxyestradiol core. This stannylated intermediate is then subjected to an electrophilic radiohalodestannylation reaction. In this step, the tributyltin group is replaced by a radioactive iodine isotope. The reaction is carried out using no-carrier-added sodium [¹²⁵I]iodide in the presence of a mild oxidizing agent. This method allows for the production of the final radioligand, [¹²⁵I]MIVE2, with a high radiochemical yield (approximately 95%) and very high specific activity, often in the range of 1,500-2,000 Ci/mmol. nih.govosti.gov The synthesis is rapid, which is a crucial advantage when working with short-lived isotopes like Iodine-123. nih.gov Studies have confirmed that the 20E-isomer of the iodovinyl compound exhibits higher affinity for the estrogen receptor. nih.gov

Table 1: Synthesis and Properties of [¹²⁵I]MIVE2

| Parameter | Reported Value | Reference |

|---|---|---|

| Precursor | 17α-(Tributylstannyl)vinyl-11β-methoxyestradiol | osti.gov |

| Radiolabeling Method | Electrophilic Radioiododestannylation | osti.gov |

| Radionuclide | ¹²⁵I | nih.gov |

| Radiochemical Yield | ~95% | osti.gov |

| Specific Activity | 1,500-2,000 Ci/mmol | nih.gov |

| Receptor Binding Affinity (Ka) | 6.8 x 10⁹ M⁻¹ | nih.gov |

Synthesis of 16α-Halo-11β-Methoxyestradiol Radioligands (e.g., [¹²³I]Iodo, [⁷⁷Br]Bromo)

Another successful strategy involves the introduction of a radiohalogen directly at the 16α-position of the steroid's D-ring. This has been achieved with both iodine and bromine isotopes.

Similarly, 11β-methoxy-16α-[¹²³I]iodoestradiol has been synthesized for use as an imaging agent. nih.govsnmjournals.org The resulting radiolabeled steroid binds with high affinity (Kₐ = 6 x 10⁹ M⁻¹) and specificity to the estrogen receptor. nih.gov The presence of the 11β-methoxy group contributes to low non-specific binding, making these compounds potentially superior imaging agents compared to analogs lacking this feature. nih.gov

Table 2: Synthesis Parameters for 16α-Halo-11β-Methoxyestradiol Derivatives

| Compound | Radionuclide | Key Reagents | Specific Activity (Ci/mmol) | Reference |

|---|---|---|---|---|

| 16α-Bromo-11β-methoxyestradiol-17β | ⁷⁷Br | Na[⁷⁷Br], H₂O₂, Acetic Acid, LiAlH₄ | 770 - 1500 | nih.govnih.gov |

| 11β-Methoxy-16α-iodoestradiol | ¹²³I | Not specified | Not specified | nih.gov |

Synthesis of Fluorinated 11β-Methoxyestradiol Analogs (e.g., 4,16α-Difluoro-11β-methoxyestradiol)

Fluorine-18 is a positron-emitting radionuclide widely used in Positron Emission Tomography (PET). The development of fluorinated analogs of 11β-methoxyestradiol, such as 4,16α-difluoro-11β-methoxyestradiol ([¹⁸F]4F-MFE), aims to create superior PET imaging agents. nih.govrsc.org

An automated synthesis procedure has been developed to produce this compound for clinical use. nih.gov The synthesis starts with a protected precursor, 3-O-methoxymethyl-11β-methoxy-4-fluoro-16,17-O-sulfuryl-16-epiestriol. The key step is the radiofluorination, which involves a stereoselective nucleophilic opening of the cyclic sulfate (B86663) ring using [¹⁸F]fluoride. This reaction introduces the radioactive fluorine atom at the 16α-position. Following the fluorination, the protecting groups at the C3 (methoxymethyl ether) and C17 (sulfate) positions are removed by rapid acid hydrolysis. The final product is then purified by reversed-phase HPLC. nih.gov

This automated process provides the desired [¹⁸F]4F-MFE in a 45-50% radiochemical yield (decay-corrected) with a radiochemical purity greater than 98%. nih.gov The total synthesis time is approximately 110 minutes, and the method yields a product with a very high effective specific activity of over 15,000 Ci/mmol. nih.gov

Table 3: Automated Synthesis of [¹⁸F]4F-MFE

| Parameter | Details | Reference |

|---|---|---|

| Final Product | 11β-methoxy-4,16α-[16α-¹⁸F]difluoroestradiol (4F-M[¹⁸F]FES) | nih.gov |

| Precursor | 3-O-methoxymethyl-11β-methoxy-4-fluoro-16,17-O-sulfuryl-16-epiestriol | nih.gov |

| Key Reaction | Nucleophilic fluorination with [¹⁸F]fluoride | nih.gov |

| Radiochemical Yield | 45-50% (decay-corrected) | nih.gov |

| Radiochemical Purity | >98% | nih.gov |

| Effective Specific Activity | >15,000 Ci/mmol | nih.gov |

| Total Preparation Time | 110 ± 5 min | nih.gov |

Compound Index

Estrogen Receptor Interaction and Binding Dynamics of 11beta Methoxyestradiol

Quantitative Assessment of Estrogen Receptor (ER) Binding Affinity

The binding affinity of a ligand for its receptor is a primary determinant of its biological potency. For 11beta-Methoxyestradiol and its derivatives, this has been quantified through comparative studies against the principal endogenous estrogen, estradiol (B170435).

Relative Binding Affinity Compared to Endogenous Estradiol

The relative binding affinity (RBA) of this compound for the estrogen receptor has been reported to be approximately 86% of that of estradiol. This indicates that it is a high-affinity ligand, capable of effectively competing with the natural hormone for receptor binding sites.

Table 1: Comparative Estrogen Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) vs. Estradiol | Dissociation Constant (Kd) |

|---|---|---|

| Estradiol | 100% (Reference) | 6.4 x 10-10 M nih.gov |

| This compound | ~86% | Data Not Available |

| 17alpha-[125I]iodovinyl-11beta-methoxyestradiol ([¹²⁵I]MIVE2) | ~25% nih.gov | 2.55 x 10-9 M nih.gov |

| Moxestrol (11beta-methoxy-17alpha-ethynylestradiol) | 185% nih.gov | Data Not Available |

Ligand-Receptor Association and Dissociation Kinetics

Research on [¹²⁵I]MIVE2 demonstrates a slower rate of washout from target tissues compared to radiolabeled estradiol. nih.gov In vivo studies in rats showed that peak uterine uptake of [¹²⁵I]MIVE2 occurred between 2 and 4 hours post-injection, and by 6 hours, only 50% of the activity had washed out. nih.gov This suggests a relatively slow dissociation rate from the estrogen receptor, which could translate to a more sustained biological signal compared to a ligand that dissociates more rapidly. This kinetic profile is consistent with the formation of a stable ligand-receptor complex. researchgate.net Generally, estrogen agonists are characterized by rapid association rates, while antagonists often exhibit much slower association kinetics. nih.gov The high-affinity binding and slow dissociation of the this compound structure suggest it functions as a potent agonist.

Receptor Occupancy and Specificity in Target Tissues

The ability of this compound derivatives to selectively accumulate and bind to estrogen receptors in target tissues has been clearly demonstrated, primarily through research on the radiopharmaceutical [¹²⁵I]MIVE2. This analog shows high and specific receptor-mediated uptake in estrogen-sensitive tissues.

In studies with human breast cancer cells (MCF-7), which are known to express high levels of estrogen receptors, [¹²⁵I]MIVE2 was shown to bind specifically and with high affinity to cytosolic ER. nih.gov Furthermore, in vivo biodistribution studies in immature rats revealed high levels of radioactivity in the uterus, a primary estrogen target organ. nih.gov Uterus-to-plasma ratios were on the order of 68 to 100, and competition studies with excess non-radioactive estradiol confirmed that 95% of the uterine binding was specific to the estrogen receptor. nih.gov At 4 hours post-injection in nude mice, target tissue (uterus) to non-target tissue ratios were 12.9, further highlighting the specificity of receptor occupancy. nih.gov This selective uptake and high-specificity binding in estrogen-responsive tissues like the uterus and breast cancer cells confirms that the this compound structure is effectively recognized and retained by estrogen receptors in a biologically relevant context.

Table 2: Tissue-Specific Receptor Occupancy of [¹²⁵I]MIVE2

| Tissue/Model | Finding | Reference |

|---|---|---|

| Immature Rat Uterus | 95% of binding is specific to the Estrogen Receptor. | nih.gov |

| Immature Rat Uterus | Uterus-to-plasma uptake ratios of 68-100. | nih.gov |

| Human Breast Cancer Cells (MCF-7) | Specific, high-affinity binding to cytosolic Estrogen Receptors. | nih.gov |

| Athymic Nude Mice (Uterus) | Target-to-nontarget tissue ratio of 12.9 at 4 hours. | nih.gov |

Structure Activity Relationship Sar of 11beta Methoxyestradiol Derivatives

Steric and Electronic Contributions of the 11β-Methoxy Moiety to ER Interaction

The introduction of a methoxy (B1213986) group at the 11β-position of the estradiol (B170435) scaffold profoundly impacts its interaction with the estrogen receptor. This substitution introduces both steric bulk and electronic effects that modulate binding affinity. The 11β-methoxy group enhances the binding affinity for the estrogen receptor, with 11β-Methoxyestradiol exhibiting approximately 86% of the relative binding affinity of estradiol. wikipedia.org This high affinity is attributed to favorable interactions within the ligand-binding domain of the ER. The methoxy group's oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals interactions, collectively stabilizing the ligand-receptor complex.

Influence of Additional Substituents on Binding and Functional Activity

The modification of the 11β-Methoxyestradiol core with additional substituents at various positions has been a key strategy in developing derivatives with tailored properties. These substitutions can fine-tune the molecule's binding affinity, selectivity for ER subtypes (ERα and ERβ), and functional activity as either an agonist or antagonist.

Halogenation at C-17α Position (e.g., Iodovinyl)

The addition of a halogenated vinyl group at the C-17α position has been extensively studied. For instance, 17α-Iodovinyl-11β-methoxyestradiol (MIVE2) has been shown to bind specifically and with high affinity to estrogen receptors in human breast cancer cells (MCF-7). nih.gov While its affinity is approximately four times lower than that of estradiol, it still demonstrates significant estrogenic effects. nih.gov

The stereochemistry of the iodovinyl group is crucial. Studies comparing the (E) and (Z) isomers of 17α-iodovinyl-11β-methoxyestradiol revealed that the (E)-isomer exhibited better affinity for the estrogen receptor in in-vivo studies. researchgate.net However, in-vitro estrogen receptor binding studies showed the (Z)-isomer to have greater affinity. researchgate.net Unlabeled MIVE2 has been shown to induce progesterone (B1679170) receptor production and increase thymidine (B127349) incorporation in MCF-7 cells, indicating its estrogenic activity. nih.gov

Halogenation at C-16α Position (e.g., Bromo, Iodo)

Halogenation at the C-16α position also significantly impacts the biological profile of 11β-methoxyestradiol derivatives. The introduction of bromo or iodo substituents at this position has been explored to modulate receptor binding and tissue distribution. For example, 11β-methoxy-16α-iodoestradiol (MIE2) binds to rat, rabbit, and human estrogen receptors with high affinity. nih.gov The MIE2-estrogen receptor complex is notably stable, dissociating nearly three times more slowly than the estradiol-estrogen receptor complex at 25°C. nih.gov This enhanced stability can lead to prolonged estrogenic effects. MIE2 is highly specific for the estrogen receptor and does not bind appreciably to other steroid hormone receptors. nih.gov

The nature of the halogen at C-16α influences binding affinity. In a series of 7α-methyl-16α-haloestradiols, the bromo and chloro derivatives showed the highest binding affinities, while the iodo derivatives had slightly lower values. nih.gov

Fluorination Patterns and Their Impact on ER Affinity

Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity. The introduction of fluorine atoms into the 11β-methoxyestradiol framework has yielded compounds with a range of ER affinities. The position and pattern of fluorination are critical determinants of binding. For instance, estrogens substituted at the 11β-position with a fluoroalkyl or fluoroalkoxy group bind to the estrogen receptor with moderate to high affinity. nih.gov Notably, fluoroalkyl analogs tend to have higher binding affinities than their fluoroalkoxy counterparts. nih.gov

The synthesis and evaluation of 11β-(fluoroethyl)estradiol and its analogues have shown that these compounds can possess relative binding affinities greater than estradiol and its 16α-fluorinated derivatives. nih.gov These findings underscore the potential of targeted fluorination to optimize the pharmacological profile of 11β-methoxyestradiol derivatives.

Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools for understanding the complex interplay between molecular structure and biological activity. nih.gov These approaches use statistical models to correlate the structural features of a series of compounds with their observed biological activities, such as ER binding affinity. nih.govmdpi.com

For estrogenic compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. nih.gov These methods generate 3D maps that visualize the steric and electrostatic fields around the molecules, highlighting regions where modifications are likely to enhance or diminish activity. mdpi.comnih.gov For instance, a CoMFA model for the estrogen receptor α (ERα) showed that steric and electrostatic fields contributed 39% and 61%, respectively, to the binding affinity. oup.com Such models provide a rational basis for the design of new 11β-methoxyestradiol derivatives with improved potency and selectivity. nih.gov By combining docking studies with 3D-QSAR, researchers can gain a deeper understanding of the specific interactions between the ligand and the receptor's binding site, further guiding the optimization of lead compounds. nih.gov

Molecular and Cellular Mechanisms of Action of 11beta Methoxyestradiol

Estrogen Receptor-Mediated Genomic Signaling Pathways

The primary mechanism of action for 11beta-Methoxyestradiol, like other estrogens, involves its interaction with estrogen receptors (ERs), which are ligand-activated transcription factors. wikipedia.org Upon binding, the receptor-ligand complex modulates the expression of a wide array of genes, initiating a cascade of cellular events.

Regulation of Estrogen Response Element (ERE)-Driven Gene Expression

This compound binds to the estrogen receptor, and this complex can then interact with specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. wikipedia.orgnih.gov This binding initiates the recruitment of co-regulatory proteins and the general transcription machinery, leading to an increase or decrease in the transcription of these genes. wikipedia.org The potency of this interaction is related to the compound's binding affinity for the estrogen receptor. This compound (11β-MeOE2) exhibits a high affinity for the estrogen receptor, approximately 86% of the relative binding affinity of estradiol (B170435), the primary endogenous estrogen. wikipedia.org This strong binding capacity underlies its ability to effectively regulate ERE-driven gene expression.

A closely related analog, 17 alpha-iodovinyl-11 beta-methoxyestradiol (MIVE2), also demonstrates a high affinity for the estrogen receptor. nih.govnih.gov Studies using this analog have provided further insight into the genomic signaling of this class of compounds. The binding of these compounds to the ER triggers conformational changes in the receptor, which are crucial for subsequent DNA binding and transcriptional activation.

Table 1: Comparative Estrogen Receptor (ER) Binding Affinities

| Compound | Relative Binding Affinity (vs. Estradiol) | Dissociation Constant (Kd) | Source |

|---|---|---|---|

| Estradiol | 100% | 6.4 x 10-10 M | nih.gov |

| 11β-Methoxyestradiol | ~86% | Not Specified | wikipedia.org |

| MIVE2 (unlabeled) | Lower than Estradiol | 2.55 x 10-9 M | nih.gov |

Induction of Secondary Estrogen-Responsive Proteins (e.g., Progesterone (B1679170) Receptor)

A hallmark of estrogenic activity is the induction of secondary estrogen-responsive proteins, which are proteins whose genes are regulated by the ER complex. The progesterone receptor (PR) is a classic example, as its expression is a well-established biomarker of estrogen action in target tissues like the uterus and certain breast cancer cells. nih.gov The regulation of PR levels is predominantly controlled by estrogens binding to their receptors. nih.gov

Research on the analog MIVE2 in human breast cancer cells (MCF-7) has demonstrated its capacity to produce estrogenic effects similar to estradiol, including the induction of the progesterone receptor. nih.gov In these cells, treatment with MIVE2 at a concentration of 6 x 10-9 M resulted in a 2.8-fold increase in cytosolic progesterone receptor levels compared to control levels. nih.gov This finding indicates that the 11beta-methoxy steroid structure is capable of initiating the downstream genomic signaling required to upregulate the expression of key estrogen-responsive genes like the one encoding the progesterone receptor. This induction is a direct consequence of the activation of ERE-mediated transcription by the ligand-bound estrogen receptor. nih.govnih.gov

Interactions with Steroidogenic Enzymes and Metabolic Pathways

Beyond direct receptor binding, the biological activity of a steroid is also defined by its interactions with the enzymes that govern its synthesis and metabolism. This compound's structure suggests significant interplay with hydroxysteroid dehydrogenases, which would integrate it into the broader network of steroid signaling.

Modulation of Hydroxysteroid Dehydrogenase Isozyme Activity (e.g., 11beta-HSD)

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are critical regulators of glucocorticoid action at the tissue level. wikipedia.org They catalyze the interconversion of active cortisol and inactive cortisone (B1669442). wikipedia.org There are two main isozymes: 11β-HSD1, which predominantly acts as a reductase in tissues like the liver and adipose tissue, converting cortisone to active cortisol, and 11β-HSD2, which functions as a dehydrogenase in mineralocorticoid target tissues like the kidney, inactivating cortisol to cortisone. wikipedia.org

The 11β-methoxy group of this compound makes it a structural analog to 11β-hydroxy steroids that are natural substrates for these enzymes. While direct studies on the interaction between this compound and 11β-HSD are limited, the metabolism of other 11-oxygenated steroids provides a strong basis for its potential role. For instance, 11-ketotestosterone, a potent androgen in fish, is produced from testosterone (B1683101) via a two-step process involving hydroxylation at the 11β-position followed by oxidation by an 11β-HSD-like enzyme. cansa.org.za Given that 11β-HSD enzymes process C19 and C21 steroids, it is highly probable that this compound can act as a substrate or modulator of these enzymes, influencing the local concentration of active glucocorticoids.

Table 2: Functional Characteristics of 11β-HSD Isozymes

| Enzyme | Primary Function | Typical Reaction | Key Tissues | Source |

|---|---|---|---|---|

| 11β-HSD1 | Glucocorticoid Activation | Cortisone → Cortisol | Liver, Adipose Tissue, CNS | wikipedia.org |

| 11β-HSD2 | Glucocorticoid Inactivation | Cortisol → Cortisone | Kidney, Colon, Placenta | wikipedia.orgresearchgate.net |

Influence on Broader Steroid Metabolism and Signaling Axes

The interaction of this compound with enzymes like 11β-HSD would inevitably influence broader steroid metabolism. By potentially competing with endogenous glucocorticoids for enzymatic processing, it could alter the balance of the cortisol/cortisone ratio within specific tissues. This modulation can have significant physiological consequences, as the local concentration of active glucocorticoids affects processes ranging from glucose metabolism to inflammation.

Furthermore, the metabolism of this compound itself would produce novel metabolites with their own unique biological activities. This is a common feature of steroid signaling, where the metabolic conversion of a parent hormone can lead to compounds with different receptor affinities or even different receptor targets altogether. For example, in the androgen pathway, the adrenal steroid androstenedione (B190577) can be converted to potent androgens through various enzymatic steps in peripheral tissues. cansa.org.za Similarly, the metabolism of this compound could generate a spectrum of active and inactive compounds, thereby creating a more complex and nuanced signaling profile than that of the parent molecule alone. This positions this compound not just as an estrogen receptor ligand, but as a potential modulator of multiple steroid signaling axes.

Preclinical Pharmacological Evaluation in Estrogen Receptor Positive Biological Systems

In Vivo Biodistribution and Pharmacodynamics in Animal Models (e.g., Rodents)

Radiolabeled derivatives of 11beta-Methoxyestradiol have been developed to serve as imaging and therapeutic agents for cancers that express the estrogen receptor. iaea.org The 11β-methoxy group is critical in this design as it significantly reduces the binding affinity of the steroid to sex hormone-binding globulin (SHBG), thereby increasing the bioavailability of the compound to target tissues. Preclinical studies in animal models have been instrumental in characterizing the biodistribution and pharmacodynamic profile of these agents.

The uterus, an organ rich in estrogen receptors, serves as a primary model for evaluating the in vivo targeting capability of estrogenic compounds. Studies in rodents have demonstrated that radioiodinated derivatives of this compound exhibit a high degree of selective uptake and retention in uterine tissue.

When administered in vivo, compounds like 11β-methoxy-16α-[¹²³I]iodoestradiol concentrate in the uterus through a receptor-mediated mechanism. This specific binding leads to exceptionally high target-to-nontarget tissue ratios. Similarly, 17α-[¹²⁵I]iodovinyl-11β-methoxyestradiol ([¹²⁵I]MIVE2) has shown potent and receptor-mediated uptake in the uterus of athymic nude mice. iaea.org Research indicates that [¹²⁵I]MIVE2 achieves one of the highest uterus-to-blood ratios of any radioiodinated estradiol (B170435) derivative tested in immature rats, with a notable 48% of the initial uterine activity remaining after 24 hours. iaea.org This prolonged retention in ER-rich tissue is a key characteristic for potential therapeutic applications.

| Compound | Animal Model | Time Point | Uterus:Blood Ratio | Target:Nontarget Ratio |

|---|---|---|---|---|

| 17α-[¹²⁵I]iodovinyl-11β-methoxyestradiol | Athymic Nude Mice | 4 hours | 20.5 | 12.9 |

| (17α,20E)-21-[¹²³I]Iodo-19-norpregna-1,3,5(10),20-tetraene-3,17-diol | Rats | 2 hours | 14.2 | N/A |

The high affinity and selectivity for ER-positive tissues observed in the uterus translate to effective targeting of ER-positive tumors. The potential of these compounds for imaging and therapy relies on their ability to accumulate preferentially at the tumor site, creating a high target-to-background ratio.

Clinical studies involving women with breast cancer have evaluated the biodistribution of 11β-methoxy-(17α,20Z)-[¹²³I]iodovinylestradiol ((20Z)-[¹²³I]MIVE). The results demonstrated a strong correlation between the uptake of the radiopharmaceutical in breast lesions and the presence of estrogen receptors as determined by in vitro analysis. nih.gov This indicates that the compound effectively targets ER-positive tumor tissue in a clinical setting, which is consistent with preclinical xenograft models. The prolonged retention in ER-rich tissues, such as tumors, is advantageous as it allows time for the radiotracer to clear from background tissues, thereby improving the signal-to-noise ratio for imaging and maximizing the radiation dose delivered to the tumor in a therapeutic context. iaea.org

Radiotherapeutic Potential via Auger Electron Emission

The therapeutic strategy for radiolabeled this compound derivatives involves the use of specific radionuclides that decay via electron capture, leading to a phenomenon known as the Auger effect. This process releases a cascade of low-energy electrons, collectively called Auger electrons, which have a very short range in tissue—from nanometers to micrometers. frontiersin.org This characteristic makes them highly potent cytotoxic agents when the emitting radionuclide is positioned in close proximity to a cell's DNA. researchgate.net The therapeutic approach is based on the ability of the estrogen ligand to bind to the estrogen receptor, which then translocates to the nucleus and associates with estrogen response elements on the DNA. This brings the Auger electron-emitting nuclide directly to the genetic material, leading to highly localized and potent DNA damage. researchgate.net

The primary mechanism of cell killing by Auger electrons is the induction of complex and difficult-to-repair DNA double-strand breaks (DSBs). The high linear energy transfer (LET) of Auger electrons results in a dense trail of ionization events within a very small volume, making them particularly effective at causing this type of lethal DNA damage. nih.gov

Studies using Iodine-123 (¹²³I), an Auger electron emitter, attached to an estrogen molecule have demonstrated this effect in ER-positive cells. Exposure of these cells to the ¹²³I-labeled estrogen resulted in a dose-dependent induction of chromosome aberrations, which was inhibitable by an excess of unlabeled estradiol, confirming the receptor-mediated mechanism. nih.govresearchgate.net It was estimated that a dose equivalent to approximately 1000 decays per cell, which corresponds to the mean lethal dose, produced an average of one chromosome break per cell. nih.govresearchgate.net Further in vitro experiments showed that the ¹²³I-estrogen/ER complex could directly cause cleavage of duplex estrogen response element (ERE) DNA. nih.gov These findings support a model where the radiolabeled estrogen binds to the ER, which then carries the Auger-emitting nuclide to the DNA, leading to lethal chromosome breaks. nih.govresearchgate.net

The Relative Biological Effectiveness (RBE) is a measure used to compare the biological damage caused by different types of ionizing radiation relative to a standard, usually X-rays or gamma rays, for the same absorbed dose. wikipedia.org High-LET radiations like Auger electrons are known to have a higher RBE than low-LET radiations because they deposit their energy more densely. frontiersin.org

While specific RBE values for ¹²³I-labeled this compound have not been published, studies on other ¹²³I-labeled molecules that target the cell nucleus provide valuable insight. For instance, studies using ¹²³I-iododeoxyuridine (IUdR), which is incorporated into DNA, have reported RBE values as high as 7 to 8 in Chinese hamster V79 lung fibroblasts. frontiersin.org The RBE is an empirical value that can be influenced by several factors, including the biological endpoint being measured, cell type, and dose rate. frontiersin.org Given that ¹²³I-labeled this compound is also designed to bring the Auger emitter to the DNA via the estrogen receptor, it is anticipated to have a similarly high RBE, making it a highly potent radiotherapeutic agent on a per-decay basis. frontiersin.orgresearchgate.net

The potent cytotoxicity demonstrated at the cellular level translates into significant anti-tumor effects in preclinical models. The efficacy of Auger electron-emitting estrogens has been evaluated in three-dimensional cell culture models, which more closely mimic the in vivo tumor microenvironment.

In studies using multicellular spheroids of the ER-positive human breast cancer cell line MCF-7, treatment with E-17α-[¹²³I]-iodovinyl-11β-methoxyestradiol ([¹²³I]IVME2) resulted in a dose-dependent reduction in colony survival. When the treated spheroids were allowed to grow intact, a significant inhibition of growth was observed. Furthermore, after 18 days, nearly half of the treated spheroids became necrotic, a phenomenon rarely seen in the control spheroids. The mean lethal dose was achieved with an initial concentration of less than 0.5 nM of [¹²³I]IVME2, highlighting the high potency of this receptor-directed radiotherapeutic approach.

Advanced Design Principles for 11beta Methoxyestradiol Analogs

Rational Design for Enhanced Estrogen Receptor Selectivity and Affinity

The rational design of 11β-methoxyestradiol analogs is a strategic endeavor aimed at optimizing their interaction with estrogen receptors (ERs), thereby enhancing their selectivity and binding affinity. This process involves targeted chemical modifications to the core structure of 11β-methoxyestradiol, a compound known for its interaction with ERs. The primary goal is to develop novel molecules with improved therapeutic potential or for use as research tools to probe the intricacies of ER signaling.

A key aspect of this design process is the introduction of various substituents at the 11β-position of the estradiol (B170435) scaffold. Research has shown that even minor alterations at this position can significantly influence the compound's relative binding affinity (RBA) for the ER. For instance, the attachment of a dimethylaminoethoxy or a dimethylaminopropoxy group at the 11β-position of estradiol has been explored to modulate its biological activity and ER binding. umn.edu Similarly, the introduction of ethyl, vinyl, and hydroxyethyl (B10761427) groups at the 11β-position has resulted in analogs with relative binding affinities greater than that of estradiol itself. nih.gov

One notable example is the development of 17α-[125I]iodovinyl-11β-methoxyestradiol ([125I]MIVE2), a radiolabeled analog designed for imaging purposes. nih.govnih.gov This compound demonstrates high affinity for the ER, although its affinity is approximately four times lower than that of [3H]estradiol. nih.gov The design of [125I]MIVE2 showcases a strategy to incorporate a radioisotope for detection while maintaining significant ER binding. The stereochemistry of such analogs is also a critical factor, as demonstrated by the superior ER affinity of the 20E-isomer of 17α-iodovinyl-11β-methoxyestradiol compared to its 20Z-isomer. nih.gov

The table below summarizes the binding affinities of several 11β-substituted estradiol analogs, illustrating the impact of different substituents on ER interaction.

| Compound | Receptor | Binding Affinity (Kd) | Relative Binding Affinity (RBA) |

| [3H]Estradiol | Estrogen Receptor | 6.4 x 10⁻¹⁰ M nih.gov | 100% |

| 17α-[125I]iodovinyl-11β-methoxyestradiol ([125I]MIVE2) | Estrogen Receptor | 2.55 x 10⁻⁹ M nih.gov | ~25% compared to [3H]Estradiol nih.gov |

| 20E-17α-iodovinyl-11β-methoxyestradiol (20E-MIVE2) | Estrogen Receptor | 16 x 10⁻¹⁰ M nih.gov | Not specified |

These findings underscore the importance of a rational, structure-based approach to the design of 11β-methoxyestradiol analogs. By carefully selecting and positioning chemical modifications, researchers can fine-tune the pharmacological properties of these compounds to achieve desired levels of ER selectivity and affinity for various research and potential therapeutic applications.

Strategies for Conjugation and Delivery in Targeted Research

The targeted delivery of 11β-methoxyestradiol and its analogs is a critical area of research, aiming to enhance their efficacy and minimize off-target effects. Conjugation strategies involve chemically linking these steroidal compounds to various carriers, such as nanoparticles or antibodies, to facilitate their delivery to specific cells or tissues. nih.govnih.gov This approach is particularly relevant in oncotherapy, where precise targeting of tumor cells is paramount. nih.gov

One of the primary methods for targeted delivery is the use of nanocarriers. nih.gov These systems can exploit the enhanced permeability and retention (EPR) effect for passive targeting of tumor tissues or can be functionalized with ligands for active targeting of specific cell surface receptors. nih.govmdpi.com For instance, nanoparticles can be coated with antibodies that recognize antigens overexpressed on cancer cells, thereby directing the conjugated drug to the tumor site. nih.govnih.gov

Antibody-drug conjugates (ADCs) represent a sophisticated strategy for targeted delivery. nih.govnih.gov In this approach, a potent cytotoxic agent, such as a derivative of 11β-methoxyestradiol, is linked to a monoclonal antibody that specifically binds to a tumor-associated antigen. nih.gov This ensures that the drug is delivered directly to the cancer cells, increasing its therapeutic index. The choice of linker technology is crucial in ADC design, as it must be stable in circulation but allow for the release of the active drug at the target site.

Another promising strategy involves the use of self-nanoemulsifying drug delivery systems (SNEDDS). mdpi.com These formulations can improve the oral bioavailability of poorly soluble compounds like 2-methoxyestradiol, a related endogenous metabolite of estradiol. mdpi.comtaylorandfrancis.com By encapsulating the drug in nanosized lipid droplets, SNEDDS can enhance its absorption and systemic exposure. mdpi.com

The development of radiolabeled analogs, such as 17α-[123I]iodovinyl-11β-methoxyestradiol ([123I]MIVE2), exemplifies a targeted research application. nih.gov This compound has been used for in vivo imaging of estrogen receptor-positive breast tumors, demonstrating the potential of targeted delivery for diagnostic purposes. nih.gov The ability to visualize the distribution of the drug and its target engagement provides invaluable information for both preclinical and clinical research.

The table below provides an overview of different targeted delivery strategies that have been explored for estrogenic compounds and other therapeutic agents.

| Delivery Strategy | Carrier/System | Targeting Mechanism | Potential Application |

| Nanoparticles | Liposomes, Polymer Conjugates | Passive (EPR effect), Active (Ligand-receptor binding) nih.govtaylorandfrancis.com | Oncotherapy nih.gov |

| Antibody-Drug Conjugates (ADCs) | Monoclonal Antibodies | Active (Antibody-antigen recognition) nih.gov | Targeted cancer therapy nih.gov |

| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Oil, Surfactant, Co-surfactant | Enhanced oral bioavailability mdpi.com | Improved drug absorption mdpi.com |

| Radiolabeling | Radioisotopes (e.g., 123I) | Specific binding to target receptor nih.gov | In vivo imaging nih.gov |

These diverse strategies for conjugation and delivery are instrumental in advancing the use of 11β-methoxyestradiol analogs in targeted research, paving the way for more effective and specific therapeutic interventions.

Exploration of Differential Ligand Properties for Modulating ER Subtype Specificity

The modulation of estrogen receptor (ER) subtype specificity is a key objective in the design of 11β-methoxyestradiol analogs. The two main ER subtypes, ERα and ERβ, are expressed in different tissues and often mediate distinct physiological and pathological processes. wikipedia.orgnih.gov Therefore, developing ligands with preferential affinity for one subtype over the other is of significant interest for achieving tissue-selective estrogenic or antiestrogenic effects. nih.gov

The differential ligand properties of 11β-methoxyestradiol analogs can be exploited to achieve this subtype selectivity. The chemical structure of a ligand, including the nature and position of its substituents, determines its binding mode within the ligand-binding domain (LBD) of the ERs. wikipedia.org The LBDs of ERα and ERβ are not identical, and these subtle differences can be leveraged to design subtype-selective ligands. nih.gov

For example, the introduction of bulky or conformationally restrained groups at the 11β-position can create steric hindrance that favors binding to one ER subtype over the other. figshare.com The X-ray crystal structure of an analog complexed with the ERβ LBD has been used to guide the design of more conformationally restrained analogs, with the aim of increasing selectivity for ERβ. figshare.com

Research has led to the identification of compounds that display significant selectivity for ERβ. For instance, a series of 1,3,5-triazine-based ER modulators have been developed, with some analogs exhibiting 25- to 30-fold selectivity for ERβ over ERα. figshare.com These compounds act as full antagonists at ERβ while displaying weak partial agonism at ERα in cell-based assays. figshare.com

The development of selective estrogen receptor modulators (SERMs) is a testament to the success of this approach. wikipedia.org SERMs are compounds that exhibit tissue-specific agonist or antagonist activity, which is in part due to their differential interaction with ERα and ERβ. nih.gov While not all SERMs achieve their selectivity through preferential binding to one subtype, the principle of modulating ligand properties to achieve differential effects is central to their design.

The table below presents examples of ER modulators and their selectivity for ER subtypes, highlighting the progress made in this area.

| Compound Class | Example Compound | ER Subtype Selectivity | Functional Activity |

| 1,3,5-Triazine-based modulators | Compound 21 | 25- to 30-fold for ERβ figshare.com | Full antagonist at ERβ, weak partial agonist at ERα figshare.com |

| Diarylpropionitrile (DPN) derivatives | R-DPN | 332-fold for ERβ nih.gov | Agonist at ERβ nih.gov |

| Benzoxazole derivatives | ERB-041 | 200-fold for ERβ nih.gov | Agonist at ERβ nih.gov |

The exploration of differential ligand properties is a continuous process, with researchers constantly seeking to refine the selectivity and potency of ER modulators. By understanding the structure-activity relationships that govern ER subtype specificity, it is possible to design novel 11β-methoxyestradiol analogs with tailored pharmacological profiles for specific research and therapeutic applications. nih.gov

Emerging Research Frontiers and Future Directions

Structural Biology of 11beta-Methoxyestradiol-ER Complexes

A critical frontier in understanding the action of this compound lies in the detailed structural elucidation of its complex with estrogen receptors, primarily ERα and ERβ. While X-ray crystal structures for ERs bound to various ligands, including estradiol (B170435) and anti-estrogens like 4-hydroxytamoxifen, are available, the specific crystal structure of the this compound-ER complex has yet to be published. researchgate.netnih.govrcsb.org The determination of this structure would provide invaluable, high-resolution insights into the precise molecular interactions that govern its high-affinity binding.

In the absence of a crystal structure, computational molecular modeling and docking studies serve as powerful predictive tools. plos.orgnih.gov These approaches utilize the known three-dimensional structures of the ER ligand-binding domain (LBD) to simulate the binding of novel ligands. ijsrcseit.comejmo.org By docking this compound into the LBD of ERα and ERβ, researchers can generate models that predict its binding orientation and key intermolecular interactions. These models suggest that, similar to the natural hormone estradiol, the phenolic A-ring of this compound is anchored in the binding pocket through hydrogen bonds with key amino acid residues. plos.org The distinguishing feature, the 11β-methoxy group, likely occupies a specific region within the ligand-binding pocket, and its precise interactions with surrounding amino acid residues are of great interest as they may explain the compound's high affinity and potential for receptor subtype selectivity. wikipedia.org

Future structural biology research will likely focus on:

Crystallization and X-ray Diffraction: Obtaining a high-resolution crystal structure of this compound in complex with both ERα and ERβ LBDs. This would be the gold standard for visualizing the binding mode.

Cryo-Electron Microscopy (Cryo-EM): This technique could be employed to determine the structure of the full-length ER in complex with this compound and other coregulatory proteins, offering a more complete picture of the active receptor complex.

Advanced Computational Simulations: Utilizing molecular dynamics simulations to understand how the binding of this compound influences the conformational dynamics of the receptor, which is crucial for its function and interaction with other proteins. nih.gov

| Research Area | Technique | Key Objectives |

| Structural Elucidation | X-ray Crystallography | Determine the high-resolution 3D structure of the this compound-ERα/β complex. |

| Cryo-Electron Microscopy | Visualize the structure of the full-length receptor complex, including co-regulators. | |

| Computational Modeling | Molecular Docking | Predict binding affinity and orientation within the ER ligand-binding domain. nih.gov |

| Molecular Dynamics | Simulate the dynamic changes in receptor conformation upon ligand binding. |

Systems Biology Approaches to Elucidate Downstream Effects

Beyond the initial binding event, a major area of investigation is the comprehensive mapping of the downstream cellular pathways modulated by this compound. Systems biology, which integrates large-scale datasets from "omics" technologies, provides a holistic framework for this purpose. These approaches can move beyond single-gene or single-protein effects to reveal entire networks of interactions.

Proteomics , the large-scale study of proteins, is a cornerstone of this approach. Using techniques like mass spectrometry, researchers can compare the proteomes of cells in the presence and absence of this compound. plos.orgnih.govthermofisher.com This can identify proteins whose expression levels or post-translational modifications (like phosphorylation) are altered, providing clues to the activated or inhibited signaling pathways. For instance, studies on estradiol and its metabolites have used proteomics to identify regulated pathways such as the PI3K/Akt/mTOR signaling cascade, which is crucial for cell survival and proliferation. nih.govnih.gov A similar approach for this compound would involve:

Global Proteome Profiling: Quantifying changes in thousands of proteins in ER-positive cells following treatment to identify novel targets and pathways.

Phosphoproteomics: Specifically enriching for and identifying phosphorylated proteins to map the kinase signaling cascades triggered by ER activation.

Interactome Analysis: Using techniques like co-immunoprecipitation coupled with mass spectrometry (IP-MS) to identify proteins that interact with the estrogen receptor only when it is bound by this compound. plos.org

Metabolomics , the study of small molecule metabolites, can provide a functional readout of the cellular state. By analyzing the metabolic profile of cells treated with this compound, researchers can understand its impact on cellular metabolism, which is often reprogrammed in disease states.

The integration of these multi-omics datasets through bioinformatics analysis is crucial for constructing comprehensive models of this compound's mechanism of action, revealing how it influences complex cellular processes like cell cycle progression, apoptosis, and metabolism. mdpi.com

| "Omics" Technology | Application to this compound Research | Potential Findings |

| Proteomics | Identify and quantify protein expression changes in treated cells. | Elucidation of signaling pathways (e.g., PI3K/Akt), apoptosis regulators, and cell cycle proteins. nih.gov |

| Phosphoproteomics | Map kinase signaling cascades activated by receptor binding. | Identification of key kinases and downstream targets involved in the cellular response. |

| Metabolomics | Profile changes in cellular metabolites after treatment. | Understanding of the impact on cellular energy and biosynthetic pathways. |

| Transcriptomics | Measure changes in gene expression levels. | Identification of genes directly and indirectly regulated by this compound-ER complex. |

Development of Advanced Preclinical Models for Efficacy and Mechanism Studies

To better translate basic research findings into potential clinical applications, there is a critical need for advanced preclinical models that more accurately recapitulate human physiology and disease. Traditional models, such as 2D cell cultures and standard xenografts in immunodeficient mice, often fail to capture the complexity of human tumors, including their heterogeneity and interaction with the microenvironment. nih.govnih.gov

Patient-Derived Organoids (PDOs) are a revolutionary platform in this regard. These are three-dimensional cultures derived from a patient's own tumor tissue that can be grown in the lab, preserving the original tumor's architecture, genetic diversity, and cellular heterogeneity. nih.govmdpi.comresearchgate.net PDOs from ER-positive breast cancers could be used to:

Study the efficacy of this compound on a personalized level. ecancer.org

Investigate mechanisms of sensitivity and resistance.

Co-culture with immune cells or fibroblasts to model the tumor microenvironment. nih.gov

Humanized Mouse Models represent another significant advancement. These are immunodeficient mice engrafted with a functional human immune system. nih.govjohnshopkins.edu Such models would be invaluable for studying the interplay between this compound, ER-positive tumor cells, and the human immune system, an aspect completely missing from traditional xenograft models.

The use of a radiolabeled version of a related compound, 17 alpha-[123I]iodovinyl-11 beta-methoxyestradiol, in nude mice bearing human breast tumors has already demonstrated the feasibility of in vivo studies. nih.gov Advanced models will allow for a much more nuanced investigation of efficacy and mechanism.

| Preclinical Model | Key Advantages | Application for this compound |

| Patient-Derived Organoids (PDOs) | Preserve tumor heterogeneity and architecture; suitable for drug screening. nih.govresearchgate.net | Test patient-specific responses; investigate mechanisms in a 3D context. |

| Organoids-on-a-Chip | Incorporate microfluidics to mimic vascular perfusion and tissue interfaces. mdpi.com | Study effects on cell migration, invasion, and interaction with other cell types under more physiological conditions. |

| Humanized Mouse Models | Possess a functional human immune system. nih.govjohnshopkins.edu | Evaluate the impact of this compound on the tumor-immune microenvironment. |

Role in Understanding Steroid Hormone Signaling in Specific Biological Contexts

This compound, with its high and specific affinity for the estrogen receptor, is an ideal chemical probe to explore the nuances of steroid hormone signaling. wikipedia.orgdtic.mildtic.mil Estrogen actions are broadly categorized into two types: genomic and non-genomic signaling.

Genomic signaling is the classical pathway where the estrogen-ER complex binds to DNA in the nucleus and regulates gene transcription, a process that takes hours to days. researchgate.net

Non-genomic signaling involves rapid, non-transcriptional effects initiated by ER located at the cell membrane or in the cytoplasm. plos.orgnih.gov This can trigger rapid signaling cascades, such as the activation of protein kinases like Src and PI3K, within seconds to minutes. nih.govmdpi.com

Because of its well-defined chemical structure and high affinity, this compound can be used to precisely stimulate the estrogen receptor and dissect the resulting downstream events. By using it in combination with inhibitors of transcription or protein synthesis, researchers can distinguish between its genomic and non-genomic effects. Furthermore, its utility in radiolabeled forms for imaging ER-positive tissues underscores its specificity and value as a research tool. nih.gov

Future studies will likely use this compound to investigate:

Tissue-specific signaling: How the downstream effects of ER activation by this single compound differ between various estrogen-responsive tissues (e.g., breast, uterus, bone, brain).

Crosstalk with other pathways: How signaling initiated by this compound integrates with other major signaling networks within the cell.

Endocrine resistance: Its effects in models of endocrine-resistant breast cancer, where non-genomic signaling pathways are often hyperactivated. mdpi.com

By providing a specific key to unlock the estrogen receptor, this compound will continue to be instrumental in building a more complete and context-dependent model of steroid hormone action.

Q & A

Q. What safety protocols are essential when handling 2-Methoxyestradiol in laboratory settings?

Researchers must:

- Use impervious gloves, safety goggles, and protective clothing to prevent skin/eye contact .

- Work in a fume hood or closed system to minimize inhalation risks .

- Label the compound as a suspected carcinogen (H351) and follow institutional guidelines for carcinogen handling .

- Dispose of waste via approved hazardous waste protocols , including contaminated packaging .

Q. How should researchers prepare stock solutions of 2-Methoxyestradiol for in vitro and in vivo studies?

- In vitro : Dissolve in DMSO (dimethyl sulfoxide) at concentrations ≤10 mM, filtered through a 0.22 µm membrane .

- In vivo : Use biocompatible solvents like PEG400 or carboxymethyl cellulose (CMC-Na) for oral administration. Prepare fresh solutions to avoid degradation .

- Critical note : Validate solvent compatibility with assay controls to avoid artifacts .

Q. What are the known physicochemical properties of 2-Methoxyestradiol relevant to experimental design?

Key properties (from SDS):

Advanced Research Questions

Q. How can researchers optimize synthetic routes for 2-Methoxyestradiol to improve yield and purity?

- Method 1 : Brominate estradiol using N-bromosuccinimide, isolate the 2-bromo derivative via fractional crystallization, and perform nucleophilic displacement with sodium methoxide/CuI .

- Method 2 : Protect estrone’s hydroxyl group as a benzyl ether, nitrate selectively at the 2-position, reduce to amine, and replace with methoxy via Sandmeyer reaction .

- Optimization tips : Use crown ethers to enhance reaction efficiency or CuI/Cu catalysts for higher regioselectivity .

Q. What methodological considerations are critical when designing studies to assess oxidative DNA damage caused by 2-Methoxyestradiol?

- Cell line selection : Use human lung epithelial cells (e.g., H1355) due to demonstrated ROS/SOD activity modulation .

- Controls : Include antioxidants (e.g., NAC) to confirm ROS-mediated effects .

- Endpoint assays : Measure 8-oxo-dG levels (DNA oxidation marker) and SOD activity via spectrophotometry .

Q. How should contradictory data regarding the stability of 2-Methoxyestradiol be addressed in longitudinal studies?

- Storage : Store at -20°C under inert gas (e.g., argon) to slow degradation .

- Batch validation : Pre-test each batch via HPLC for purity and stability before use .

- Documentation : Report storage duration and conditions in publications to contextualize results .

Q. What ethical guidelines apply to research involving 2-Methoxyestradiol, given its carcinogenic potential?

- Institutional approval : Obtain ethics committee approval for studies involving human cells or animal models .

- Risk disclosure : Inform lab personnel of carcinogen classification and provide training on PPE usage .

- Waste compliance : Adhere to EPA/OSHA regulations for carcinogen disposal to mitigate environmental risks .

Q. How can researchers address gaps in toxicity data for 2-Methoxyestradiol?

- Tiered testing : Conduct acute toxicity assays (e.g., Ames test) followed by chronic exposure studies in model organisms .

- Ecological risk assessment : Evaluate bioaccumulation potential using logP calculations and soil mobility assays .

- Data sharing : Contribute findings to open-access repositories to build collective knowledge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.